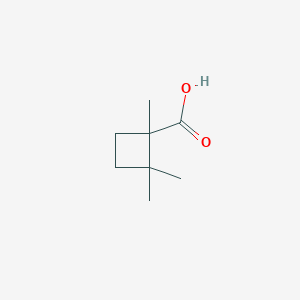![molecular formula C15H21ClN2O4S B13574946 Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is an organosulfur compound widely employed in organic synthesis. It is known for its versatility as a reagent in various chemical reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and Michael addition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with chlorosulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by a nucleophile.
Friedel-Crafts Alkylation: It can act as an alkylating agent in Friedel-Crafts reactions, introducing the piperazine moiety into aromatic systems.
Michael Addition: The compound can also be involved in Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or thiols, and catalysts like aluminum chloride for Friedel-Crafts alkylation. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while Friedel-Crafts alkylation would result in an aromatic compound with an attached piperazine moiety .
Scientific Research Applications
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and piperazine groups into target molecules.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs, particularly those targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate involves its ability to act as an electrophile in chemical reactions. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is harnessed in various synthetic applications to modify and functionalize target molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: This compound has a similar piperazine core but with an amino group instead of a chlorosulfonyl group.
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Another related compound with a chloroethyl group instead of a chlorosulfonyl group.
Uniqueness
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is unique due to its chlorosulfonyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of complex molecules and materials .
Properties
Molecular Formula |
C15H21ClN2O4S |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
tert-butyl 4-(3-chlorosulfonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O4S/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)12-5-4-6-13(11-12)23(16,20)21/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
ISOUZITUVCKKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


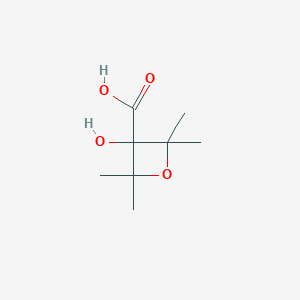
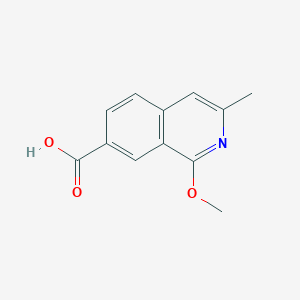
![2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B13574884.png)
![rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13574885.png)
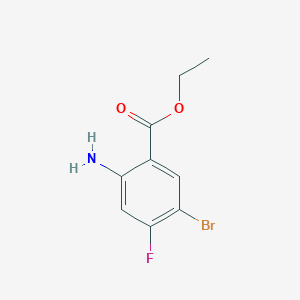

![2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)
![(3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole](/img/structure/B13574909.png)

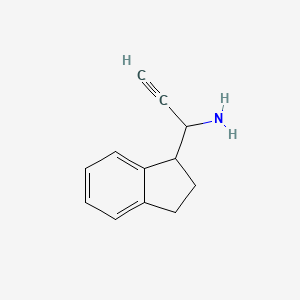

![1,5-Dioxaspiro[2.4]heptan-7-ol](/img/structure/B13574933.png)
![2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13574938.png)
